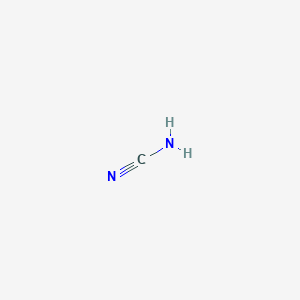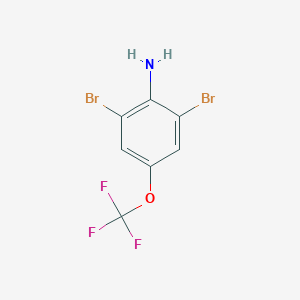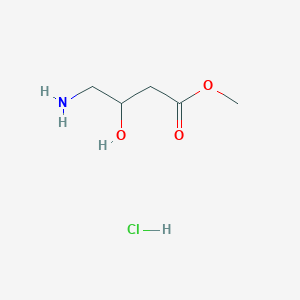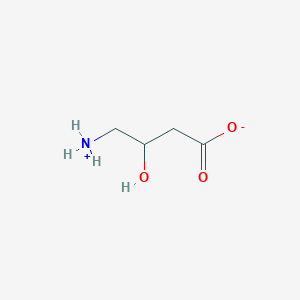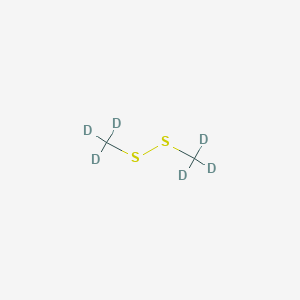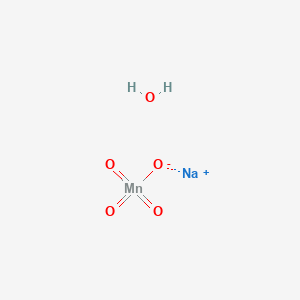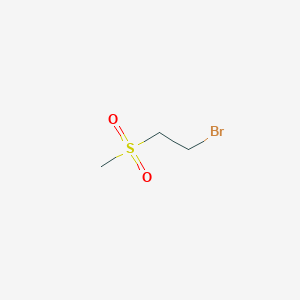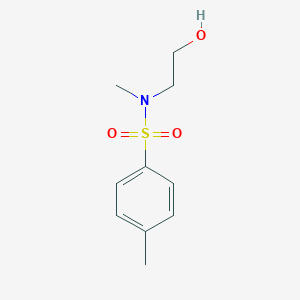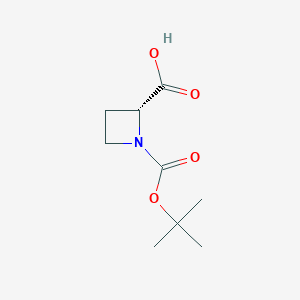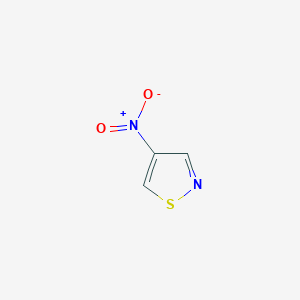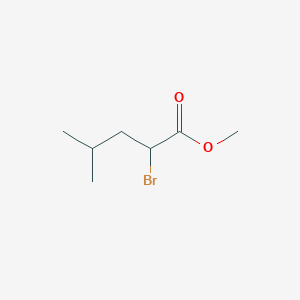
Methyl 2-bromo-4-methylpentanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 2-bromo-4-methylpentanoate and related compounds involves several key strategies, including bromination-dehydrobromination reactions, which are common in the preparation of brominated esters. For instance, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate through bromination–dehydrobromination of its precursor exemplifies the synthetic approach to brominated esters with specific configurations (V. Vasin et al., 2016).
Molecular Structure Analysis
The molecular structure of methyl 2-bromo-4-methylpentanoate can be analyzed through various spectroscopic methods. Conformational analysis provides insights into the stable forms of the molecule in different states, such as liquid and solid. For example, the study on 2-bromo-4-methylpentane shows the presence of two conformations in the neat liquid but only one in the crystalline solid, highlighting the effect of the bromo substituent on molecular conformation (G. A. Crowder & R. M. P. Jaiswal, 1983).
Chemical Reactions and Properties
Methyl 2-bromo-4-methylpentanoate participates in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of the bromo functional group. These reactions are pivotal for further modifications or transformations into more complex molecules. The study on the reaction of methyl 2,3-pentadienoate with bromine to prepare 4-bromo-5-methyl-5H-furan-2-one exemplifies the reactivity of brominated compounds (J. Font, A. Gracia, & P. March, 1990).
Applications De Recherche Scientifique
- It's used for conformational analysis of 2-chloro-4-methylpentane and 2-bromo-4-methylpentane (Crowder & Jaiswal, 1983).
- It plays a role in hormonal regulation of dopadecarboxylase activity and chitin synthesis in an epithelial cell line from Chironomus tentans (Baumeister, Ludwig, & Spindler-Barth, 1992).
- The compound is useful in studying the solvolysis of tertiary bromoalkanes (Liu, Hou, & Tsao, 2009).
- It's involved in preparing 4-bromo-5-methyl-5H-furan-2-one (Font, Gracia, & March, 1990).
- Methyl 2-bromo-4-methylpentanoate is used in the preparation of bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium trifluoromethanesulfonate (Brown, Evans, & James, 2003).
- It's employed for allylindation reactions in aqueous media (Bennett & Paquette, 2003).
- The compound is used in the synthesis of α-fluoroisoleucine (Butina, 1980).
- It's a potential proteinase inhibitor when coupled to Boc-Ala-Ala-Pro-OH (Angelastro, Bey, Mehdi, & Peet, 1992).
- Methyl 2-bromo-4-methylpentanoate is useful for synthesizing natural products like epothilones (Hamad & Schinzer, 2000).
- It has potential as a prodrug due to its low cytotoxicity and absence of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).
Safety And Hazards
“Methyl 2-bromo-4-methylpentanoate” has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 2-bromo-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPGFJDOALJGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-methylpentanoate | |
CAS RN |
61837-46-5 | |
| Record name | methyl 2-bromo-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

